Product packaging for 13-desmethyl spirolide C(Cat. No.:CAS No. 334974-07-1)

13-desmethyl spirolide C

Cat. No.: B000118
CAS No.: 334974-07-1
M. Wt: 691.9 g/mol
InChI Key: TWYUDVVIPSUDIG-MOIQTNNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-desmethyl Spirolide C is a potent macrocyclic imine phycotoxin belonging to the spirolide class, primarily produced by the marine dinoflagellate Alexandrium ostenfeldii . This compound is of significant interest in neuropharmacology and food safety research due to its high biological activity and unique mechanism of action. Key Research Applications & Value: Neuropharmacology Studies: this compound is a well-characterized fast-acting toxin and a potent antagonist of nicotinic acetylcholine receptors (nAChRs) . It acts on neuronal and muscular nAChR subtypes, making it a valuable tool for probing the structure and function of these critical receptors . Research shows it alters intracellular calcium levels by acting on these receptors, providing a mechanism to study neuronal signaling and channel function . Marine Biotoxin & Food Safety Research: As a common contaminant in shellfish, this spirolide is a key analyte in monitoring programs for Lipophilic Toxins to ensure seafood safety . It is used to develop and validate analytical methods (e.g., LC-MS/MS) and to study the biotransformation and accumulation of toxins in mollusks . Chemical Synthesis & Analytical Standard: The challenging [7,6]-spirocyclic imine pharmacophore of this compound makes it a target for novel synthetic methodologies, including stereoselective routes featuring aza-Claisen rearrangements and Diels–Alder cycloadditions . It serves as a critical high-purity standard for the qualitative and quantitative analysis of spirolides in environmental and biological samples . Product Information: This product is provided as a ready-to-use solution in methanol. The concentration is precisely determined, and the purity is guaranteed to be ≥99% . For optimal stability, it is shipped on ice and recommended for long-term storage at -20°C . Notice: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H61NO7 B000118 13-desmethyl spirolide C CAS No. 334974-07-1

Properties

IUPAC Name

2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYUDVVIPSUDIG-QOMWVZHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC23CCC(=C(C2/C=C(\C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)/C)C)C7C=C(C(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334974-07-1
Record name 334974-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthetic Pathways and Producing Organisms of 13 Desmethyl Spirolide C

Identification of Dinoflagellate Producers

The production of 13-desmethyl spirolide C is primarily linked to specific marine dinoflagellates, single-celled organisms that can form extensive blooms in coastal waters.

Alexandrium ostenfeldii as a Primary Source Organism

The dinoflagellate Alexandrium ostenfeldii has been definitively identified as a primary producer of this compound. This planktonic organism was first linked to spirolide toxicity in the waters off Nova Scotia, Canada. Subsequent studies involving the cultivation of unialgal isolates of A. ostenfeldii confirmed its capacity to synthesize not only this compound but also other spirolide analogs. Research has shown that different strains of A. ostenfeldii can exhibit varying spirolide profiles, with this compound often being a dominant component.

Co-occurrence with other Cyclic Imines

In its natural environment and in culture, Alexandrium ostenfeldii is often found to produce a suite of related toxins. Analysis of cultures has demonstrated that this compound co-occurs with other spirolides, such as 13,19-didesmethyl spirolide C. Furthermore, strains of A. ostenfeldii that produce spirolides have also been associated with the production of paralytic shellfish poisoning (PSP) toxins, another class of potent neurotoxins. This co-production of different toxin classes by a single organism highlights the complex biochemistry of these dinoflagellates. Spirolides themselves belong to a broader class of marine phycotoxins known as cyclic imines, which includes compounds like gymnodimines, pinnatoxins, and pteriatoxins.

Precursor Incorporation Studies

To elucidate the biosynthetic pathway of this compound, researchers have employed stable isotope labeling studies. By feeding the producing organism, A. ostenfeldii, with specifically labeled precursor molecules, scientists can trace how these building blocks are incorporated into the final toxin structure.

Polyketide Derivation of the Macrocyclic Core

Labeling experiments have provided conclusive evidence that the large macrocyclic carbon backbone of this compound is a polyketide. Polyketides are a diverse class of natural products synthesized through the sequential condensation of small carboxylic acid units, a process similar to fatty acid synthesis. In these studies, cultures of A. ostenfeldii were supplemented with stable isotope-labeled acetate (B1210297) ([1,2-¹³C₂]acetate and [1-¹³C]acetate). Subsequent analysis of the produced this compound using ¹³C NMR spectroscopy revealed the specific incorporation patterns of the labeled acetate units, confirming the polyketide origin of the macrocycle. This finding aligns with the biosynthetic origins of many other complex polyether toxins produced by dinoflagellates.

Precursor Incorporation Finding Methodology
[1,2-¹³C₂]acetateConfirmed head-to-tail assembly of acetate units into the macrocyclic backbone.¹³C NMR Spectroscopy
[1-¹³C]acetateProvided further evidence for the polyketide pathway and helped map carbon origins.¹³C NMR Spectroscopy
[2-¹³CD₃]acetateUsed to trace the origin of specific methyl groups and parts of the carbon chain.¹³C NMR Spectroscopy

Glycine (B1666218) Incorporation into the Cyclic Imine Moiety

A key structural feature of spirolides is the cyclic imine moiety, which is responsible for their biological activity. Isotope labeling studies have demonstrated that this portion of the molecule is derived from the amino acid glycine. When cultures of A. ostenfeldii were fed with [1,2-¹³C₂,¹⁵N]glycine, the labeled glycine was incorporated as an intact unit into the cyclic imine ring of this compound. This discovery was significant as it established a direct link between amino acid metabolism and the biosynthesis of this class of marine toxins.

Labeled Precursor Site of Incorporation Significance
[1,2-¹³C₂,¹⁵N]glycineCyclic Imine MoietyDemonstrates that the C-N-C unit of the imine ring is derived directly from an intact glycine molecule.

Methionine Labeling and Methylation Patterns

The structure of this compound, like other polyketides, features several methyl groups attached to its carbon backbone. The origin of these methyl groups has been investigated using labeled methionine. Methionine, often in the form of S-adenosyl methionine (SAM), is a common methyl donor in biological systems. By feeding A. ostenfeldii with ¹³C methyl-labeled methionine, researchers have been able to establish the complete biosynthetic pathway and the origin of the methyl groups appended to the polyketide chain. This technique, combined with the application of the odd-even methylation rule, helped to resolve uncertainties that remained after the initial acetate labeling studies, which were complicated by the scrambling of acetate labels.

Labeled Precursor Purpose of Study Key Finding
[¹³C]methyl-labeled methionineTo determine the origin of the methyl groups on the macrocyclic backbone.Confirmed that methionine is the donor for the appended methyl groups, clarifying the complete biosynthetic assembly of the molecule.

Genomic and Transcriptomic Approaches to Biosynthesis

The biosynthesis of this compound is a complex process rooted in the unique genetic makeup of the producing organisms. Stable isotope-labeling studies have been crucial in elucidating its origins, confirming that the macrocycle is largely polyketide-derived from acetate, while the distinctive cyclic imine moiety incorporates glycine as an intact unit. Further investigations using 13C methyl-labeled methionine have helped to establish the complete biosynthetic pathway. However, direct genomic and transcriptomic analyses have been challenging due to the complex and massive genomes of dinoflagellates.

Identification of Polyketide Synthase (PKS) Genes

The production of this compound is almost certainly facilitated by polyketide synthase (PKS) genes, as spirolides are derived from polyketide biosynthetic pathways. The study of these genes in dinoflagellates is a developing field, complicated by the unusual structure and regulation of their genomes.

Research on two strains of the producing dinoflagellate, Alexandrium ostenfeldii (AOSH1 and AOSH2), has provided initial insights. Through the sequencing of thousands of Expressed Sequence Tags (ESTs), researchers have identified several genes putatively related to toxin synthesis, including those encoding for PKS. To further investigate these findings, a Fosmid library was created to analyze toxin-related genes in more detail, aiming to shed light on the specific enzymatic machinery responsible for spirolide assembly. While PKS genes from dinoflagellates have been identified, the hurdles associated with sequencing their large genomes mean that precursor labeling studies remain a primary method for investigating biosynthesis.

Genomic Characterization of Producing Dinoflagellates

The primary producers of this compound are dinoflagellates of the species Alexandrium ostenfeldii, which includes strains previously identified as Alexandrium peruvianum. Genomic characterization of A. ostenfeldii has revealed features that make genetic analysis particularly challenging.

Dinoflagellate genomes are enormous, and A. ostenfeldii is no exception. Its genome is marked by a large proportion of repetitive sequences. Sequencing of fosmid and bacterial artificial chromosome (BAC) ends showed a high prevalence of simple repeats and longer tandemly repeated sequences, which are estimated to constitute more than half of the entire genome. These repeats are surprisingly limited to a small set of 79-97 base pair sequences.

The genome also exhibits peculiarities in gene regulation, such as spliced leader (SL) trans-splicing. Furthermore, evidence of frequent retro-transposition of mRNA molecules suggests a mechanism that contributes to the genome's complexity by creating additional gene copies. These unique genomic features present significant hurdles to understanding the genetic basis of spirolide production.

Table 1: Genomic Characteristics of Alexandrium ostenfeldii

Feature Description Reference
Producing Organism Alexandrium ostenfeldii (syn. A. peruvianum)
Genome Size Enormous, characteristic of dinoflagellates
Repetitive DNA Estimated to comprise >50% of the genome, consisting of a limited set of 79-97 bp sequences.
Gene Regulation Utilizes spliced leader (SL) trans-splicing.
Genetic Complexity Frequent retro-transposition of mRNA contributes to generating gene copies.

| PKS Genes | Putative Polyketide Synthase genes have been identified through EST sequencing. | |

Environmental Factors Influencing Spirolide Production

The production of this compound by Alexandrium ostenfeldii is not constant and can be influenced by various environmental conditions. Key factors such as temperature and light cycles have been shown to affect the cellular toxin content, although the precise responses can vary.

Effects of Temperature on Cellular Quota

Temperature is a critical environmental factor that universally affects the metabolic rates and growth of phytoplankton. However, its direct impact on the cellular quota of spirolides in A. ostenfeldii appears to be complex.

In laboratory batch cultures of the AOSH1 strain of A. ostenfeldii, the cellular spirolide quota (Qs) did not show substantial variation in response to changes in different environmental regimes, including temperature. The study concluded that while cell growth is directly responsive to environmental shifts, spirolide production appears to be largely constitutive, though it may be susceptible to acclimation in culture. This suggests that under stable, long-term culture conditions, temperature may not be a primary driver of the amount of toxin stored per cell. In natural settings, temperature can influence the presence and prevalence of toxin-producing blooms, with seasonal patterns observed for some related toxins. The growth rates of phytoplankton generally increase with temperature up to an optimal point, after which cellular processes can be negatively affected.

Photoperiod Dependence of Spirolide Production

In contrast to temperature, the light-dark (L/D) cycle, or photoperiod, has been shown to have a significant and direct influence on spirolide production. Studies on nutrient-replete batch cultures of A. ostenfeldii have revealed a distinct diurnal pattern in the cellular toxin quota.

Table 2: Influence of Photoperiod on Spirolide Cellular Quota in A. ostenfeldii

Phase Observation Interpretation Reference
Light Phase Cellular quota of spirolides decreases. Toxin production is reduced or toxin is diluted through cell division.
Dark Phase A dramatic increase in the cellular quota of spirolides occurs at the beginning of the phase. Biosynthesis of spirolides is significantly upregulated.

Synthetic Chemistry of 13 Desmethyl Spirolide C and Its Key Fragments

Strategies for Total Synthesis of 13-desmethyl Spirolide C

The overarching goal of synthesizing this compound is driven by its potent biological activity as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). europa.eueuropa.eu The synthetic approaches are largely convergent, focusing on the independent synthesis of two major fragments: the "southern" bis-spiroketal portion and the "northern" spiroimine moiety. europa.eu The plan is to eventually couple these fragments to complete the macrocyclic structure. europa.eu While the synthesis of the C10-C24-bis-spiroketal has been successfully achieved, the elaboration of the spiroimine "north-fragment" and the subsequent connection of the fragments are still ongoing areas of research. europa.euanr.fr

Progress Towards the Bis-Spiroketal Fragment

A significant breakthrough in the synthesis of the southern fragment of this compound has been the development of a convergent approach to the C10-C24 bis-spiroketal core. europa.eunih.gov This strategy relies on a sila-Stetter-acetalization process. nih.gov The synthesis of this complex fragment has been completed, providing a crucial building block for the eventual total synthesis. nih.gov

The sila-Stetter reaction, a key step in this sequence, is an organocatalyzed process that efficiently forms a functionalized 1,4-diketone. europa.eu This intermediate then undergoes an acidic spiroketalization in a one-pot sequence to yield the bis-spiroketal skeleton. europa.eu This methodology has been successfully applied to generate the C10-C24 bis-spiroketal fragment of this compound. europa.eu

A notable aspect of this synthesis is the preparation of the requisite acylsilane and enone partners for the Stetter reaction, which were derived from (S)- and (R)-aspartic acid, respectively. nih.gov The control of the quaternary center at C19 in the enone was achieved using Seebach's chiral self-reproduction method with an enantiopure (S)-lactic acid-based dioxolanone. nih.gov Despite the successful synthesis of the bis-spiroacetal core, the final acid-catalyzed spiroacetalization preferentially forms the non-natural transoid isomer. nih.gov However, both the natural cisoid and the non-natural transoid isomers have been isolated in pure form and their structures confirmed by NMR spectroscopy. nih.gov

Fragment Key Reaction Starting Materials Outcome
C10-C24 Bis-SpiroketalSila-Stetter-Acetalization(S)- and (R)-Aspartic Acid, (S)-Lactic Acid derivativeSuccessful synthesis of the bis-spiroacetal core. nih.gov

Synthesis of the Spirocyclic Core

The northern fragment, containing the nih.gov-spirocyclic imine pharmacophore, presents its own set of synthetic challenges, particularly the construction of contiguous tertiary and quaternary stereocenters. researchgate.netrsc.org A facile and efficient synthesis of this spirocyclic core has been developed, starting from inexpensive materials. rsc.orgrsc.org

This strategy features two key transformations: an aza-Claisen rearrangement and a highly exo-selective Diels-Alder cycloaddition. researchgate.netrsc.org This approach provides a more efficient and stereoselective route to the spirocyclic core, which is essential for the total synthesis of this compound. rsc.org Furthermore, this strategy is flexible, allowing for the preparation of various spirocyclic analogues for biological evaluation. rsc.org

Key Methodologies in Fragment Synthesis

The synthetic efforts towards this compound have not only brought the total synthesis closer to reality but have also spurred the development and application of powerful synthetic methodologies.

Aza-Claisen Rearrangements

The aza-Claisen rearrangement has proven to be a pivotal reaction in the stereoselective synthesis of the spirocyclic core of this compound. researchgate.netrsc.org This rearrangement is employed to simultaneously establish the two stereocenters of the dimethyl moiety within the chiral lactam dienophile with complete atom economy. rsc.orgresearchgate.net This efficient method for setting vicinal stereocenters is a cornerstone of the strategy for constructing the challenging 7-membered ring of the spirocyclic system. rsc.org

Diels-Alder Cycloadditions for Spirocyclic Structures

The construction of the nih.gov-spirocyclic core heavily relies on a Diels-Alder cycloaddition to form the challenging contiguous tertiary and quaternary stereocenters. researchgate.netrsc.org A significant achievement in this area is the development of a highly exo-selective Diels-Alder reaction. researchgate.net This was accomplished using a bromodiene and α-exo-methylene dienophiles, marking the first successful application of this specific combination for constructing spirocyclic structures. researchgate.netrsc.org A comprehensive study was undertaken to evaluate the stereoselectivity and reactivity of various functionalized dienes and protected lactam dienophiles in this key reaction. researchgate.net

Reaction Key Feature Application
Diels-Alder CycloadditionHighly exo-selectiveConstruction of the nih.gov-spirocyclic core. researchgate.netrsc.org

Sila-Stetter-Acetalization Processes

The sila-Stetter reaction, followed by an acetalization process, is a cornerstone of the convergent synthesis of the C10-C24-bis-spiroacetal core of this compound. nih.govnih.gov This sequence involves the reaction of an acylsilane with an enone, catalyzed by an N-heterocyclic carbene, to generate a 1,4-dicarbonyl intermediate. europa.eu Subsequent acid-catalyzed spiroacetalization yields the desired bis-spiroacetal structure. nih.gov

The synthesis of the acylsilane and enone precursors required 7 and 11 steps, respectively, starting from chiral amino acids. nih.gov While the sila-Stetter reaction itself is efficient, the subsequent spiroacetalization step produces a mixture of diastereomers, with the non-natural transoid isomer being the major product. nih.gov

Process Reactants Key Intermediate Final Product
Sila-Stetter-AcetalizationAcylsilane and Enone1,4-DiketoneC10-C24 Bis-Spiroacetal Core nih.gov

Development of Analogues and Derivatives through Chemical Synthesis

The potent biological activity of this compound, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), has spurred significant interest in the synthesis of analogues and derivatives. europa.eursc.orgresearchgate.net The development of synthetic routes to these complex molecules is not only a challenge in organic chemistry but also a crucial step for conducting detailed structure-activity relationship (SAR) studies. nih.gov Access to a variety of synthetic analogues allows researchers to probe the specific structural features responsible for the compound's bioactivity and to potentially develop new therapeutic leads. nih.govacs.org

Synthetic efforts have largely focused on the stereoselective construction of the key structural motifs of this compound: the awi.de-spirocyclic imine pharmacophore and the bis-spiroketal southern fragment. europa.eursc.org The ability to efficiently synthesize these core structures provides a platform for the convenient preparation of a range of spirocyclic analogues necessary for comprehensive biological evaluation. rsc.orgresearchgate.net

One successful strategy for the synthesis of the awi.de-spirocyclic core involves a facile and efficient pathway featuring an aza-Claisen rearrangement and a highly exo-selective Diels-Alder cycloaddition. rsc.orgresearchgate.net This approach is notable for its ability to construct the challenging contiguous tertiary and quaternary stereocenters of the spirocyclic core with a high degree of stereocontrol. rsc.orgresearchgate.net A comprehensive study of the key Diels-Alder reaction was undertaken to assess the stereoselectivity and reactivity of different functionalized dienes and protected lactam dienophiles. researchgate.net This research reported the first successful exo-selective Diels-Alder cycloaddition to build spirocyclic structures using a bromodiene and α-exo-methylene dienophiles. researchgate.net

Another key area of research has been the synthesis of the bis-spiroketal fragment. An effective approach reported for this subunit utilizes a sila-Stetter reaction in a convergent assembly of the precursor for spiroketalization. europa.eunih.gov This method provides a straightforward route to various bis-spiroketal skeletons, which was successfully applied to the synthesis of the C10-C24 bis-spiroketal fragment of this compound. europa.eu

The synthesis of the spiroimine fragment has also been a focus, with one described method using a diastereoselective Ireland-Claisen rearrangement to construct the congested C7 and C29 tertiary and quaternary centers. acs.org The E ring of the molecule was then completed via an aldol (B89426) cyclocondensation. acs.org

The progress in the chemical synthesis of cyclic imine toxins is seen as a critical step toward enabling more detailed SAR studies to create new and potentially more potent synthetic analogues. nih.gov An example of a synthetic analogue from a related class of compounds is Pinnatoxin AK, which features an acyclic form of the imine ring. nih.gov While the total synthesis of this compound itself remains a significant objective to provide material for further biological and toxicological studies, the synthetic strategies developed along the way have greatly expanded the toolbox for creating a diverse library of analogues. europa.euanr.fr

The following table summarizes key synthetic strategies developed for fragments and analogues of this compound:

Target Fragment/AnalogueKey Synthetic ReactionsResearch Focus
awi.de-Spirocyclic CoreAza-Claisen Rearrangement, exo-selective Diels-Alder CycloadditionStereoselective construction of the spirocyclic imine pharmacophore. rsc.orgresearchgate.net
Bis-spiroketal FragmentOrganocatalyzed Sila-Stetter Reaction, Acidic SpiroketalizationConvergent and efficient access to the southern fragment of the molecule. europa.eunih.gov
Spiroimine FragmentDiastereoselective Ireland-Claisen Rearrangement, Aldol CyclocondensationConstruction of congested tertiary and quaternary centers. acs.org
General AnaloguesVariousPaving the way for detailed structure-activity relationship (SAR) studies. nih.gov

Molecular and Cellular Mechanisms of Action of 13 Desmethyl Spirolide C

Interaction with Cholinergic Receptors

13-desmethyl spirolide C, a marine phycotoxin, primarily exerts its biological effects through interactions with cholinergic receptors, which are crucial for neurotransmission in both the central and peripheral nervous systems. pnas.orgnih.gov Its actions are particularly pronounced at nicotinic acetylcholine (B1216132) receptors (nAChRs), where it functions as a potent antagonist. pnas.orgnih.gov While it also interacts with muscarinic acetylcholine receptors (mAChRs), its affinity for these receptors is significantly lower. mtroyal.caoup.com

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound is a powerful antagonist of nicotinic acetylcholine receptors, demonstrating high affinity for various subtypes. nih.govmdpi.com This antagonism is characterized by the toxin binding to the receptor and inhibiting the physiological effects of the endogenous neurotransmitter, acetylcholine (ACh). researchgate.netmdpi.com The interaction leads to a blockade of neuromuscular and neuronal signaling pathways mediated by nAChRs. pnas.orgnih.gov

Research has demonstrated that this compound binds with high, sub-nanomolar affinity to several nAChR subtypes, including the neuronal α7 and α4β2 subtypes, as well as muscle-type nAChRs. nih.govnih.gov This high-affinity binding is a key factor in its potent biological activity. nih.gov Competition binding assays have revealed that this compound can effectively displace radiolabeled ligands from these receptors, confirming its strong interaction with the acetylcholine binding site. mdpi.com While it is a potent antagonist across multiple subtypes, some studies suggest a degree of low selectivity. nih.govmtroyal.ca

Detailed binding studies have quantified the affinity of this compound for various nAChR subtypes. For instance, analysis of its interaction with different human and non-human nAChRs has yielded specific inhibition constant (Ki) values, underscoring its potent binding characteristics. oup.commdpi.com

Receptor SubtypeOrganism/Cell LineKi (nM)
α1₂β1γδ (muscle-type)Torpedo membranes0.08
α3β2HEK-293 cells (human)0.040
α4β2HEK-293 cells (human)3.6
α7 (chimeric α7-5HT₃)HEK-293 cells (chick)0.11

This table presents the inhibition constants (Ki) of this compound for various nAChR subtypes. Data sourced from mdpi.com.

This compound effectively inhibits the ion currents evoked by acetylcholine in cells expressing nAChRs. researchgate.netpnas.org Electrophysiological studies, such as two-microelectrode voltage-clamp experiments on Xenopus oocytes expressing human nAChR subtypes, have shown that the toxin blocks ACh-elicited currents in a concentration-dependent manner. researchgate.net This blockade of ion flow across the cell membrane is the direct mechanism by which it antagonizes the receptor's function. The antagonist activity of this compound on human α7 and α4β2 nAChR subtypes has been observed to be slowly reversible. researchgate.net

The inhibitory concentration (IC50) values, which represent the concentration of the toxin required to inhibit 50% of the maximal response to acetylcholine, further quantify its antagonist potency.

Receptor SubtypeOrganism/Cell LineIC50 (nM)
α1₂β1γδ (muscle-type)Xenopus laevis oocytes (Torpedo)0.51
α4β2Xenopus laevis oocytes (human)3.87
α7Xenopus laevis oocytes (human)0.255

This table shows the half-maximal inhibitory concentration (IC50) of this compound on acetylcholine-evoked currents in oocytes expressing different nAChR subtypes. Data sourced from oup.comresearchgate.net.

Muscarinic Acetylcholine Receptor (mAChR) Interactions

In contrast to its potent effects on nAChRs, this compound interacts with muscarinic acetylcholine receptors (mAChRs) with significantly lower affinity. mtroyal.caoup.com While initial studies suggested a possible role for mAChRs in the toxicity of spirolides, subsequent research has clarified that the primary targets are nAChRs. mtroyal.canih.govnih.gov

Studies using human neuroblastoma cells and competition binding assays with various mAChR subtypes have shown that this compound interacts with these receptors only at low micromolar affinities. mtroyal.caacs.org This is in stark contrast to the sub-nanomolar affinities observed for nAChRs. mtroyal.ca

Modulation of mAChR Function and Binding

While the primary targets of this compound (13-desMeC) are widely considered to be nicotinic acetylcholine receptors (nAChRs), evidence suggests it also modulates muscarinic acetylcholine receptor (mAChR) function. mtroyal.caoup.com Studies using human neuroblastoma cells have demonstrated that 13-desMeC can inhibit the calcium signal induced by acetylcholine, reducing the maximum response to the neurotransmitter. acs.orgnih.gov This suggests an antagonistic effect on mAChRs.

Further investigation into its binding properties revealed that 13-desMeC reduces the binding of the specific mAChR antagonist [3H]QNB to neuroblastoma cells. acs.orgnih.gov This effect was persistent even after the removal of the toxin and could be prevented by protecting the primary binding site with high concentrations of atropine, indicating that 13-desMeC likely interacts with the orthosteric binding site of mAChRs. acs.orgnih.gov Additionally, the toxin has been observed to induce changes in the characteristics of membrane-associated M3 mAChRs without altering the total protein levels of this receptor subtype. acs.orgnih.gov

Table 1: Effects of this compound on mAChR Function and Binding

Experimental System Finding Reference
Human Neuroblastoma Cells Inhibited acetylcholine-induced calcium signal. acs.orgnih.gov
Human Neuroblastoma Cells Reduced binding of the mAChR antagonist [3H]QNB. acs.orgnih.gov
Human Neuroblastoma Cells Interaction with the orthosteric binding site of mAChRs suggested. acs.orgnih.gov
Human Neuroblastoma Cells Induced changes in membrane-associated M3 mAChRs. acs.orgnih.gov
Various mAChR subtypes (M1-M5) Interacted with low micromolar affinities. mtroyal.caoup.com

Modulation of Intracellular Calcium Levels

This compound significantly alters intracellular calcium ([Ca2+]i) levels, a key aspect of its cellular mechanism of action. In rat pheochromocytoma (PC12) cells, the application of 13-desMeC has been shown to induce an increase in [Ca2+]i. mdpi.comnih.gov This effect is mediated through its interaction with acetylcholine receptors (AChRs). mdpi.comnih.gov

Specifically, 13-desMeC has been found to activate nAChRs, leading to an influx of Ca2+ into the cells. mdpi.comnih.gov This action mimics the effect of acetylcholine (ACh), the natural ligand for these receptors. mdpi.comnih.gov Following this initial activation, 13-desMeC then inhibits further activation of nAChRs by ACh. mdpi.comnih.gov

While the primary effect on calcium influx appears to be through nAChRs, the modulation of mAChRs also plays a role. As mentioned previously, 13-desMeC inhibits the ACh-induced calcium signal in human neuroblastoma cells, suggesting an antagonistic effect on mAChR-mediated calcium release from intracellular stores. acs.orgnih.gov However, another study on PC12 cells indicated that while another spirolide, gymnodimine (B114) A, could activate mAChRs and lead to an increase in [Ca2+]i, 13-desMeC did not produce the same effect. mdpi.comnih.gov Both toxins, however, prevented a subsequent activation of mAChRs by ACh. mdpi.comnih.gov This suggests a complex and potentially cell-type-specific interaction with different AChR subtypes that ultimately impacts intracellular calcium homeostasis.

Alterations in Neurotransmission at a Cellular Level

The interaction of this compound with acetylcholine receptors leads to significant alterations in neurotransmission at the cellular level. As a potent antagonist of nAChRs, 13-desMeC effectively blocks the normal function of these receptors, which are crucial for synaptic transmission in both the central and peripheral nervous systems. mtroyal.caoup.com

In vivo studies on the mouse neuromuscular system have demonstrated that 13-desMeC causes a marked, reversible, and dose-dependent decrease in the compound muscle action potential. researchgate.net This indicates an inhibition of neuromuscular transmission, likely due to the blockade of muscle-type nAChRs at the neuromuscular junction. researchgate.net

At a more cellular level, in cortical neurons from a transgenic mouse model of Alzheimer's disease (3xTg), treatment with 13-desMeC decreased the amplitude of acetylcholine-evoked responses. nih.gov Interestingly, this study also reported an increase in intracellular acetylcholine levels following treatment with the toxin. nih.gov This could potentially be a compensatory mechanism in response to the receptor blockade. The ability of 13-desMeC to cross the blood-brain barrier and exert these effects in the central nervous system highlights its potential to broadly impact neuronal communication. nih.gov

Effects on Downstream Signaling Pathways (e.g., Protein Kinases)

The influence of this compound extends beyond direct receptor modulation to affect downstream intracellular signaling pathways, particularly those involving protein kinases. In a study using a neuronal model of Alzheimer's disease, treatment with 13-desMeC was found to decrease the levels of two key protein kinases involved in the hyperphosphorylation of tau protein: glycogen (B147801) synthase kinase 3β (GSK-3β) and extracellular signal-regulated kinase (ERK). nih.gov The hyperphosphorylation of tau is a major pathological hallmark of Alzheimer's disease, and the reduction of these kinases suggests a potential neuroprotective mechanism of action for 13-desMeC. nih.govsemanticscholar.org

Furthermore, in C2C12 muscle cells, pre-treatment with 13-desMeC diminished the nicotine-induced phosphorylation (activation) of both mitogen-activated protein kinase (MAPK) and protein kinase B (PKB, also known as Akt). nih.gov A similar inhibitory effect was observed when the cells were stimulated with an α7 nAChR-specific agonist. nih.gov This indicates that 13-desMeC can block the signaling cascade initiated by the activation of nAChRs. nih.gov Importantly, the toxin did not affect the stimulation of PKB and MAPK by insulin, demonstrating the selectivity of its action on nAChR-mediated pathways. nih.gov

Table 2: Effects of this compound on Downstream Signaling Pathways

Cell Type Pathway Component Effect Reference
3xTg Mouse Cortical Neurons Glycogen synthase kinase 3β (GSK-3β) Decreased levels nih.gov
3xTg Mouse Cortical Neurons Extracellular signal-regulated kinase (ERK) Decreased levels nih.gov
C2C12 Muscle Cells Nicotine-induced MAPK phosphorylation Diminished nih.gov
C2C12 Muscle Cells Nicotine-induced PKB (Akt) phosphorylation Diminished nih.gov

In Vitro and Preclinical Biological Activities

Neuroprotective Properties in Disease Models

Studies utilizing experimental models of Alzheimer's disease (AD) have revealed several neuroprotective activities of 13-desmethyl spirolide C, suggesting its potential as a pharmacological tool for neurodegenerative conditions. nih.gov

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides. In vitro and in vivo studies have demonstrated that this compound can effectively reduce the levels of intracellular Aβ. Treatment of cortical neurons from triple transgenic (3xTg-AD) mice, a well-established model for AD, with this compound resulted in a significant decrease in intracellular Aβ accumulation. nih.govmdpi.commdpi.com This effect was also observed in the hippocampus of 3xTg-AD mice following intraperitoneal administration of the compound, indicating that it can cross the blood-brain barrier and exert its effects in vivo. nih.govnih.govmdpi.com The reduction of Aβ is a critical finding, as this peptide is central to the neurodegenerative cascade in AD. nih.govsemanticscholar.org

Another primary feature of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. thermofisher.com Research has shown that this compound can attenuate this pathological process. In cortical neurons derived from 3xTg-AD mice, treatment with the compound led to a reduction in the levels of phosphorylated tau. nih.govmdpi.com Specifically, it decreased the hyperphosphorylated isoforms of tau that are recognized by the antibodies AT8 and AT100. researchgate.netmdpi.com This effect is linked to the compound's ability to decrease the levels of key protein kinases involved in tau phosphorylation, namely glycogen (B147801) synthase kinase 3β (GSK-3β) and extracellular-regulated kinase (ERK). nih.gov

The neuroprotective potential of this compound is further supported by its ability to modulate important neuronal health and synaptic integrity markers. In vivo studies using 3xTg-AD mice revealed that treatment with the compound led to an increase in the levels of N-acetyl aspartate (NAA), a marker of neuronal viability and function. nih.govmdpi.commdpi.com Concurrently, there was an observed increase in the levels of synaptophysin, a presynaptic vesicle protein that is crucial for synaptic function and is often reduced in AD. nih.govmdpi.comcsic.es These findings suggest that this compound may help preserve neuronal integrity and synaptic health in the context of neurodegenerative disease models. nih.gov

Glutamate-induced excitotoxicity is a mechanism that contributes to neuronal cell death in various neurological disorders. Studies have demonstrated that this compound can counteract this damaging process. In both control neurons and cortical neurons from 3xTg-AD mice, the compound was shown to abolish glutamate-induced neurotoxicity. nih.govmdpi.comresearchgate.net This protective effect has also been observed in human neuronal stem cells, where pretreatment with this compound at nanomolar concentrations ameliorated MPP+-induced neurotoxicity. nih.govacs.org

Cellular Cytotoxicity Studies

To understand the general cytotoxic profile of this compound, its effects have been evaluated across a range of mammalian cell lines.

Despite its potent in vivo activity, this compound has demonstrated remarkably low cytotoxicity in various cultured mammalian cell lines. nih.govmdpi.comresearchgate.net Studies have shown that incubation for 24 hours with the compound, even at concentrations up to 500 nM, did not produce obvious cytotoxicity in several cell lines. nih.gov The viability of these cells was assessed using multiple indicators, including mitochondrial respiration (MTS assay), plasma membrane integrity (lactate dehydrogenase release), and lysosomal function (neutral red staining). researchgate.netresearchgate.net The lack of significant in vitro cytotoxicity suggests that this class of toxins may not be appropriately evaluated by standard cytotoxicity tests for predicting in vivo toxicity. nih.govresearchgate.net

The table below summarizes the cell lines in which this compound has been found to have little to no cytotoxic effect.

Cell LineCell TypeOrganismFindingReference
HepG2Hepatocyte (Liver)HumanLittle to no cytotoxicity observed. nih.govnih.gov
NIE-115NeuroblastomaMouseLittle to no cytotoxicity observed. nih.govnih.gov
3T3-L1AdipocyteMouseLittle to no cytotoxicity observed. nih.govnih.gov
SKOV-3Ovarian CancerHumanLittle to no cytotoxicity observed. nih.govnih.gov
C2C12Skeletal MuscleMouseLittle to no cytotoxicity observed. nih.govnih.gov
RAW264.7MacrophageMouseLittle to no cytotoxicity observed. nih.govnih.gov
BE(2)-M17NeuroblastomaHumanNo cytotoxicity observed for up to 24 hours. nih.gov

Discrepancies between In Vitro and In Vivo Toxicological Observations (experimental animal models)

Significant disparities have been observed between the toxicological effects of this compound in laboratory cell cultures (in vitro) and its effects in living organisms (in vivo), particularly in mouse models. Studies have shown that this compound exhibits minimal to no cytotoxicity when applied to various cultured mammalian cell lines. nih.govresearchgate.netmdpi.com For instance, when cell lines, including the rat enteric glial cell line (CRL2690), were treated with the compound, no significant cytotoxicity was detected. researchgate.netmdpi.com

In stark contrast, when administered to mice via intraperitoneal (i.p.) injection, this compound is highly toxic. nih.gov Research has established a median lethal dose (LD50) of 6.9 µg/kg of body weight in mice, demonstrating potent in vivo toxicity. nih.gov This discrepancy highlights that in vitro cytotoxicity assays are not suitable for predicting the acute in vivo toxicity of this particular toxin. nih.gov Further complicating in vivo observations, the route of administration plays a critical role in the observed toxicity. The acute toxicity of this compound is at least an order of magnitude lower when administered orally (by gavage) compared to intraperitoneal injection. nih.gov

Conflicting toxicity data has also been noted between different in vivo studies, with one study reporting an LD50 of 6.9 µg/kg (i.p.) while another reported a considerably less toxic LD50 of 27.9 µg/kg (i.p.). researchgate.net

Parameter In Vitro Observation In Vivo Observation (Mouse Model)
Cytotoxicity Little to no cytotoxicity observed in various mammalian cell lines. nih.govresearchgate.netmdpi.comHigh toxicity observed. nih.gov
Effective Dose No significant effect at concentrations up to 127 nM in certain cell lines. mdpi.comMedian Lethal Dose (LD50) of 6.9 µg/kg via intraperitoneal injection. nih.gov
Predictive Value In vitro tests are not appropriate for predicting in vivo toxicity for this compound. nih.govDemonstrates potent, "fast-acting" neurotoxicity. nih.govmdpi.com
Route of Administration Not applicable.Toxicity is significantly lower when administered orally compared to by injection. nih.gov

Neuromuscular System Effects in Experimental Animal Models

In experimental animal models, this compound exerts significant effects on the neuromuscular system. researchgate.netnih.gov Its primary action is characterized by a potent and reversible blockade of neuromuscular transmission, which manifests as a dose-dependent decrease in muscle response to nerve stimulation. researchgate.netnih.gov

A primary and quantifiable effect of this compound in vivo is a marked, reversible, and dose-dependent decrease of the compound muscle action potential (CMAP). researchgate.netnih.gov In studies using anesthetized mice, the local injection of the toxin near the caudal motor nerve resulted in a significant reduction in the maximal amplitude of the CMAP recorded from the tail muscle. researchgate.netnih.gov

This blocking effect occurs without significantly altering the excitability parameters of the motor nerve itself. researchgate.netnih.gov The high potency of this compound is notable. Research has determined its 50% inhibitory dose (ID50) for reducing CMAP amplitude to be approximately 0.18 ng/mouse, which corresponds to 6 ng/kg. researchgate.netnih.gov This makes it considerably more potent than other cyclic imine toxins. researchgate.netmdpi.com

Toxin50% Inhibitory Dose (ID50) (nmol/kg)Relative Potency vs. This compound
This compound 0.011x
Gymnodimine-A 3.3~330x less potent
Pinnatoxin-A ~3.1~310x less potent
Pinnatoxin-G ~2.8~280x less potent
Data sourced from references researchgate.net, nih.gov, and mdpi.com.

The molecular mechanism for this action is the interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the muscle side of the neuromuscular junction. researchgate.netnih.govnih.gov The compound acts as a potent antagonist at these muscle-type nAChRs. researchgate.netnih.gov By blocking these receptors, it prevents the neurotransmitter acetylcholine from binding and initiating the muscle contraction process, thereby inhibiting neuromuscular transmission. researchgate.netmdpi.com This action is specific to the transmission process, as the toxin does not appear to directly affect the contractile machinery within the muscle fibers themselves. mdpi.com

Comparative Studies and Structure Activity Relationships Within the Spirolide Family

Structural Diversity of Spirolide Analogues

The spirolide family of marine biotoxins, produced primarily by the dinoflagellate Alexandrium ostenfeldii, exhibits considerable structural diversity. These macrocyclic compounds are characterized by a unique architecture that includes a spiro-linked tricyclic ether system and a distinctive seven-membered cyclic imine ring, which is a key feature for their biological activity. To date, over 15 spirolide analogues have been structurally identified, showcasing variations in their macrocyclic framework and substitutions.

The core structure of spirolides consists of a macrocycle ranging from 14 to 27 carbon atoms. This macrocycle incorporates two conserved features: the cyclic imine group and a spiroketal ring system. The diversity within the spirolide family arises from modifications at various positions of this core structure. These modifications include the presence or absence of methyl groups, variations in the spiroketal ring system, and alterations to the side chain.

For instance, spirolides are broadly categorized into different types based on their spiroketal configuration, such as C-type spirolides with a 5:5:6 trispiroketal ring system and G-type spirolides with a 5:6:6 configuration. Further diversity is introduced by hydroxylations and variations in methylation patterns. For example, 13-desmethyl spirolide C is a prominent analogue, but other known variants include 13,19-didesmethyl spirolide C, 20-methyl spirolide G, and spirolides A, B, C, and D. Some analogues, like spirolides E and F, feature a hydrolyzed keto amine motif instead of the cyclic imine, rendering them inactive. The structural variability extends to the potential for different trispiroketal ring configurations, such as a 6:5:6 system, which has been proposed for novel spirolides and is typically observed in another class of cyclic imines, the pinnatoxins.

Spirolide AnalogueKey Structural FeaturesMolecular Formula
Spirolide AC32-monomethyl substituted imineC42H61NO7
Spirolide C31,32-dimethyl substituted imine ringC43H63NO7
This compoundLacks methyl group at C-13 compared to Spirolide CC42H61NO7
13,19-didesmethyl Spirolide CLacks methyl groups at C-13 and C-19Data not available in search results
Spirolide HContains a 5:6 dispiroketal ring systemData not available in search results

Influence of the Cyclic Imine Moiety as a Pharmacophore

The cyclic imine moiety is widely recognized as the primary pharmacophore of the spirolide family, responsible for their characteristic neurotoxicity. This functional group is essential for the "fast-acting" toxicity observed in mouse bioassays, which includes rapid onset of neurological symptoms. The imine group, a carbon-nitrogen double bond within a bicyclic ring system, is a common feature among several classes of marine toxins, including spirolides, gymnodimines, and pinnatoxins.

The critical role of the cyclic imine in biological activity is demonstrated by the fact that spirolide analogues lacking this feature, such as spirolides E and F, are biologically inactive. In these compounds, the cyclic imine ring is hydrolyzed to an acyclic amino ketone, which abolishes their toxic effects. This underscores that the integrity of the spiroimine ring is a prerequisite for the neurotoxicity of these compounds. The cyclic imine is believed to act as a masked enamine, and its mechanism may involve the reactivity of this latent nucleophile. This functional group is central to the interaction of spirolides with their molecular targets, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs). The protonated imine nitrogen is thought to form hydrogen bonds within the receptor's binding pocket, tethering the toxin and enabling its antagonistic activity.

Role of Specific Methyl Groups and Spiroketal Ring Systems on Activity

Comparative studies between this compound and 13,19-didesmethyl spirolide C reveal that subtle changes in methylation can significantly alter the pharmacological profile of these toxins. Both compounds are potent antagonists of nicotinic acetylcholine receptors (nAChRs), but they exhibit different selectivities for various nAChR subtypes.

This compound demonstrates high affinity but low selectivity, interacting efficiently with both muscular and neuronal nAChR subtypes. In contrast, 13,19-didesmethyl spirolide C, which lacks an additional methyl group on the tetrahydropyran (B127337) ring, displays greater selectivity. It is more selective for muscular and homopentameric α7 neuronal receptors and has a weaker interaction with neuronal heteropentameric receptors, particularly the α4β2 subtype. This indicates that the presence of the C-19 methyl group in this compound significantly enhances its affinity for certain neuronal nAChR subtypes. Molecular docking experiments have been used to propose structural explanations for these observed differences in selectivity.

CompoundKey Structural DifferenceReceptor Affinity Profile
This compoundContains a methyl group at C-19High affinity, low selectivity for nAChR subtypes (muscular and neuronal)
13,19-didesmethyl Spirolide CLacks a methyl group at C-19More selective for muscular and α7 nAChRs; weaker affinity for other neuronal nAChRs (e.g., α4β2)

While the cyclic imine moiety is essential for the toxicity of spirolides, it is not the sole structural determinant of their biological activity. Evidence for this comes from the study of spirolide H, which contains the requisite cyclic imine pharmacophore but does not exhibit toxicity in the mouse bioassay.

Comparative Analysis with Other Cyclic Imine Toxins (e.g., Gymnodimines, Pinnatoxins)

Spirolides belong to a larger class of cyclic imine (CI) toxins that includes other structurally related compounds such as gymnodimines and pinnatoxins. These toxins, while produced by different marine dinoflagellates, share a common mechanism of action, targeting nicotinic acetylcholine receptors. A comparative analysis reveals both conserved structural motifs and significant differences that likely influence their respective potencies and pharmacological profiles.

The defining common feature across these toxin families is the cyclic imine moiety, which functions as the key pharmacophore. However, the structure of this imine-containing ring system varies. Spirolides and pinnatoxins possess a 6,7-spiro ring system (a seven-membered imine ring), whereas gymnodimines have a 6,6-spirocyclic system (a six-membered imine ring).

Toxin FamilyProducing Organism (Example)Core Structural FeaturesSpiroimine Ring SystemShared Target
SpirolidesAlexandrium ostenfeldiiLarge macrocycle with a trispiroketal system6,7-spiro (seven-membered)Nicotinic Acetylcholine Receptors
GymnodiminesKarenia selliformis16-membered carbocycle with a tetrahydrofuran (B95107) ring6,6-spiro (six-membered)Nicotinic Acetylcholine Receptors
PinnatoxinsVulcanodinium rugosumLarge macrocycle with a spiro-linked polyether moiety6,7-spiro (seven-membered)Nicotinic Acetylcholine Receptors

Environmental Occurrence and Biotransformation of 13 Desmethyl Spirolide C

Accumulation in Marine Fauna

The marine toxin 13-desmethyl spirolide C, a member of the cyclic imine group, is known to accumulate in various marine invertebrates, particularly filter-feeding bivalve molluscs. lgcstandards.comnih.gov This accumulation is a result of the bivalves feeding on toxigenic dinoflagellates, such as Alexandrium ostenfeldii, which are the primary producers of this compound. lgcstandards.comnih.govacs.org

Studies have confirmed the presence of this compound in a range of bivalve species.

Mussels (Mytilus spp.) : Mussels, particularly Mytilus galloprovincialis, have been identified as significant accumulators of this compound. nih.govdntb.gov.ua Monitoring studies in Galicia (NW Spain) from 2014 to 2021 consistently found that mussels accumulated the highest levels of this toxin compared to other bivalves. nih.govresearchgate.netresearchgate.net In a 2018 survey of shellfish from Great Britain, this compound was detected in mussels, although at relatively low concentrations. mdpi.com Similarly, it has been detected in cultured mussels in Todos Santos Bay, Mexico. frontiersin.org

Scallops : Scallops were one of the first species in which spirolides, including this compound, were identified. nih.govacs.org Early discoveries in Nova Scotia, Canada, isolated the compound from contaminated scallop digestive glands. acs.orgsemanticscholar.org

Cockles (Cerastoderma edule) : Cockles are known to accumulate this compound and are particularly notable for also containing high relative amounts of its isomer, iso-13-desmethyl spirolide C. nih.govresearchgate.net Studies in Galicia have shown that while mussels accumulate more of the parent compound, the isomer is almost exclusively found in cockles and some clam species. nih.govdntb.gov.ua Research has demonstrated that cockle tissues can enzymatically convert this compound into its isomer. mdpi.comnih.gov

Limpets (Patella vulgata) : The gastropod mollusc Patella vulgata has also been shown to accumulate and biotransform this compound. mdpi.com Laboratory experiments using tissue homogenates from limpets confirmed the conversion of the parent toxin into its isomer, iso-13-desmethyl spirolide C. mdpi.comresearchgate.net

The following table summarizes the detection of this compound and its isomer in various mollusc species.

SpeciesCommon NameThis compound DetectedIso-13-desmethyl Spirolide C DetectedKey Research Findings
Mytilus galloprovincialisMusselYesNo/TraceAccumulates the highest concentrations of the parent compound. nih.govresearchgate.net
Pecten spp.ScallopYesNot specifiedOne of the first species where the toxin was identified. nih.govacs.org
Cerastoderma eduleCockleYesYesPresence of the isomer is prominent; shown to perform enzymatic conversion. nih.govmdpi.com
Patella vulgataLimpetYesYesCapable of enzymatic biotransformation to the isomer. mdpi.com

The concentration of this compound in shellfish exhibits significant seasonal and geographical differences.

Regional Variability : Geographically, the concentration of this compound can vary significantly. In the Galician region of Spain, a decreasing trend in concentration was observed from the southern coastal areas to the north-eastern locations, though local hotspots with higher concentrations were also noted. nih.govmdpi.com The study concluded that temporal variability had a more significant impact on toxin levels than geographical location. nih.govmdpi.com A 2018 study across Great Britain found the toxin in various locations, with the maximum concentration of 13.4 µg/kg detected. mdpi.comnih.gov The presence of spirolides is widespread, having been reported in Canada, Europe (including Spain, Scotland, Norway, Italy, and France), the USA, China, and Mexico, among other regions. nih.govmdpi.comfrontiersin.org

The table below details maximum concentrations found in different regions.

RegionSpeciesMaximum Concentration (µg/kg)Year of StudyReference
Galicia, SpainRaft Mussels~802014-2021 researchgate.netresearchgate.net
Great BritainBivalve Molluscs13.42018 mdpi.comnih.gov
Todos Santos Bay, MexicoCultured Mussels1.052013-2014 frontiersin.org
Bohai Sea, ChinaShellfishNot specified, but detected2019 nih.gov

Enzymatic Biotransformation in Mollusks

Marine molluscs possess enzymatic systems capable of metabolizing ingested toxins, often as a form of detoxification. mdpi.comnih.gov In the case of this compound, a key biotransformation pathway is its conversion to an isomeric form. mdpi.comnih.gov

Research has demonstrated that this compound is enzymatically transformed into an isomer, named iso-13-desmethyl spirolide C, within certain mollusc species. mdpi.com This transformation has been confirmed through in-vitro experiments using tissue homogenates from the common cockle (Cerastoderma edule) and the limpet (Patella vulgata). mdpi.comnih.gov The structural similarity between the parent compound and the resulting isomer, as determined by mass spectrometry, strongly suggests that the chemical process is an epimerization, which involves a change in the stereochemistry at one of the chiral centers of the molecule. nih.govmdpi.com This is the first time this type of transformation has been documented for spirolides in molluscs. mdpi.comnih.govresearchgate.net

The conversion of this compound to its isomer is an enzymatic process. mdpi.com This was confirmed in studies where the transformation was observed in raw cockle tissue homogenates but was inhibited when the homogenates were boiled, a process that deactivates enzymes. mdpi.com While detoxification of marine toxins in bivalves commonly involves processes like hydroxylation, demethylation, or esterification with fatty acids, the epimerization of a spirolide represents a different mechanism. mdpi.com

The rate of this biotransformation differs between species. In limpets, the decrease in the concentration of the parent this compound was significantly faster than the rate of formation of its isomer, suggesting that other degradation pathways might also be occurring simultaneously. mdpi.com In cockles, however, the rate of the isomer's production was nearly equivalent to the rate of the parent compound's disappearance, indicating a more direct conversion. mdpi.com This enzymatic epimerization is considered a detoxification mechanism, as the resulting isomer may have different toxicological properties.

Advanced Analytical Methodologies for Research and Monitoring

Mass Spectrometry Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of 13-desmethyl spirolide C, offering unparalleled sensitivity and specificity. Various MS-based approaches are employed to detect, quantify, and structurally characterize this toxin.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the detection and quantification of this compound in diverse matrices such as shellfish, plankton, and water samples. researchgate.netifremer.fr This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is first injected into an LC system where this compound is separated from other co-extracted compounds. The separated analyte then enters the mass spectrometer, where it is ionized, and the precursor ion corresponding to this compound (m/z 692.5) is selected. ices.dk This precursor ion is then fragmented, and specific product ions are monitored for quantification. This targeted approach, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and minimizes matrix interferences. researchgate.net

The application of LC-MS/MS has been instrumental in monitoring programs for marine toxins. For instance, studies have reported the detection of this compound in shellfish from various European coastal regions. ifremer.fr In one study, maximum levels of this toxin were found in the bivalve Magallana gigas at 21 µg kg⁻¹, while another reported levels just below 80 µg kg⁻¹ in raft mussels (Mytilus galloprovincialis). researchgate.net The development of multi-toxin LC-MS/MS methods allows for the simultaneous analysis of this compound along with other regulated and emerging marine toxins, providing a comprehensive overview of sample contamination. researchgate.netifremer.fr

Recent advancements have also explored the use of high-resolution mass spectrometry (HRMS) for quantitative purposes, offering an alternative to traditional triple quadrupole instruments. ifremer.fr

Interactive Data Table: LC-MS/MS Detection of this compound in Shellfish

SpeciesLocation/StudyConcentration (µg/kg)Reference
Magallana gigasEuropean Coasts21 researchgate.net
Mytilus galloprovincialisGalicia, Spain< 80 researchgate.net
BivalvesFangar & Alfacs Bays, Spain26.5 - 34 researchgate.net
Various BivalvesEuropean Coasts2 - 6 (mean) researchgate.net

Understanding the fragmentation pathways of this compound is crucial for its structural confirmation and the identification of its metabolites and analogues. Collision-induced dissociation (CID) is a widely used technique where ions are accelerated and collided with a neutral gas, leading to fragmentation. researchgate.netnih.govwikipedia.org The resulting fragment ions provide valuable structural information. For this compound, CID spectra are often dominated by charge-remote fragmentations, which are structurally informative. researchgate.netnih.gov

Infrared multiphoton dissociation (IRMPD) is another powerful fragmentation technique that can provide complementary information to CID. researchgate.netnih.govnih.gov IRMPD involves the absorption of multiple infrared photons by an ion, leading to its internal energy increase and subsequent dissociation. acs.org Studies have shown that IRMPD can generate different fragment ions compared to CID, aiding in a more comprehensive structural elucidation. nih.govacs.org For instance, high-resolution Fourier-transform ion cyclotron resonance MS data from IRMPD has been used to determine the accurate masses of the protonated molecule and its product ions, leading to a proposed fragmentation scheme for the toxin. researchgate.netnih.gov

A key fragmentation process for compounds with a cyclohexenyl moiety, like some spirolides, involves a retro-Diels-Alder (RDA) reaction, which opens up the macrocyclic system. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of this compound and its derivatives. nih.govmdpi.com This capability is essential for differentiating between compounds with the same nominal mass but different elemental formulas.

HRMS, often coupled with fragmentation techniques like CID, is a powerful tool for the structural characterization of novel spirolides. mdpi.com By comparing the fragmentation patterns of unknown compounds to that of known spirolides like this compound, researchers can infer the structures of new analogues. mdpi.com For example, the pseudo-molecular ion of this compound is observed at an m/z of 692. mdpi.com This approach has been successfully used to identify several new spirolides in extracts from the dinoflagellate Alexandrium ostenfeldii. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Studies and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like this compound. nih.govacs.org While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework and the relative stereochemistry of the molecule.

NMR has been instrumental in confirming the structure of this compound, revealing it to be an isomer of spirolide A with a difference at the C13 position. acs.org Furthermore, NMR has been crucial in the structural determination of new spirolide analogues isolated from Alexandrium ostenfeldii. nih.gov

Beyond structural elucidation, NMR spectroscopy plays a pivotal role in biosynthetic studies. By feeding stable isotope-labeled precursors, such as [1,2-¹³C₂]acetate and [¹⁵N]glycine, to cultures of Alexandrium ostenfeldii, researchers can trace the incorporation of these labels into the this compound molecule. nih.gov Subsequent analysis of the ¹³C and ¹⁵N NMR spectra reveals the origins of the carbon and nitrogen atoms in the toxin's structure. Such studies have provided conclusive evidence that this compound is a polyketide, with glycine (B1666218) being incorporated into the cyclic imine moiety. nih.gov

Bioassays for Activity Screening (e.g., in vitro cellular assays)

Bioassays are essential for screening the biological activity of this compound and for detecting its presence in samples based on its functional properties. These assays often utilize cell lines to investigate the toxin's mechanism of action and to assess its effects on cellular processes.

A common bioassay for spirolides is the neuroblastoma cell-based assay, which is used to evaluate the toxic effects on nerve cells. mdpi.com Studies using the human neuroblastoma cell line SH-SY5Y have investigated the effects of this compound on cell viability and proliferation. mdpi.com

Receptor-binding assays are another important type of bioassay. Given that this compound is a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), assays based on the competition between the toxin and a labeled ligand for binding to these receptors are highly effective. nih.govnih.gov These assays can be configured in a high-throughput format, such as a 384-well microplate chemiluminescence assay, allowing for the rapid screening of a large number of samples. nih.gov Such an assay has been developed with a detection limit for this compound of 50 µg kg⁻¹ in shellfish meat. nih.gov

In vitro cellular assays are also employed to investigate the downstream effects of this compound's interaction with its target receptors. For example, studies using rat pheochromocytoma (PC12) cells have shown that this compound can induce an increase in intracellular calcium levels, an effect mediated by acetylcholine receptors. mdpi.com These functional bioassays provide valuable insights into the cellular mechanisms underlying the toxin's neurotoxicity.

Interactive Data Table: Bioassays for this compound

Assay TypeCell Line/SystemEndpoint MeasuredKey FindingReference
Receptor-Binding AssayNicotinic Acetylcholine Receptors (nAChRs)Inhibition of labeled ligand bindingHigh-throughput screening of shellfish samples nih.gov
Cellular AssayRat Pheochromocytoma (PC12) cellsIntracellular calcium levelsToxin induces an increase in intracellular calcium via acetylcholine receptors mdpi.com
Cytotoxicity AssayHuman Neuroblastoma (SH-SY5Y) cellsCell viability and proliferationEvaluation of neurotoxic effects mdpi.com

Future Research Directions for 13 Desmethyl Spirolide C

Elucidation of Remaining Biosynthetic Steps

The biosynthetic pathway of 13-desmethyl spirolide C, a potent neurotoxin produced by the dinoflagellate Alexandrium ostenfeldii, has been partially elucidated, revealing its origin as a hybrid polyketide-amino acid metabolite. nih.gov Isotopic labeling studies have confirmed that the macrocyclic backbone is primarily derived from acetate (B1210297) units, consistent with polyketide synthesis, while the distinctive cyclic imine moiety is formed from the intact incorporation of a glycine (B1666218) unit. nih.govresearchgate.net

However, significant gaps in our understanding of the complete biosynthetic process remain. While the roles of acetate and glycine as primary precursors are established, the precise sequence of enzymatic reactions, including the specific polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) domains involved, is yet to be fully characterized. The scrambling of acetate labels observed in feeding studies complicates the straightforward interpretation of the polyketide assembly line. nih.govresearchgate.net Future research should focus on identifying and characterizing the gene cluster responsible for spirolide biosynthesis in A. ostenfeldii. This will require advanced genomic and transcriptomic approaches to pinpoint the PKS and NRPS genes and to understand their regulation. Furthermore, heterologous expression of these genes in a suitable host organism could provide a means to produce specific intermediates and directly probe the function of individual enzymes, thereby clarifying the remaining steps in the construction of the this compound molecule.

Comprehensive Exploration of Molecular Targets Beyond Acetylcholine (B1216132) Receptors

Current research has firmly established that the primary molecular targets of this compound are nicotinic acetylcholine receptors (nAChRs). nih.goveuropa.eu The compound acts as a potent antagonist at both muscle-type and various neuronal nAChR subtypes, with subnanomolar affinities. europa.euresearchgate.net Studies have also indicated an interaction with muscarinic acetylcholine receptors (mAChRs), where it can inhibit acetylcholine-induced calcium signaling and reduce antagonist binding. nih.govnih.gov

While the cholinergic system is a clear focus of its activity, the full spectrum of its molecular interactions is likely broader. The neuroprotective effects observed in models of Alzheimer's disease, such as the reduction of intracellular amyloid-beta and hyperphosphorylated tau, suggest that this compound may modulate other cellular pathways. nih.govmdpi.com For instance, it has been shown to decrease the levels of glycogen (B147801) synthase kinase 3β (GSK-3β) and extracellular-regulated kinase (ERK), two kinases implicated in tau phosphorylation. nih.gov

Future investigations should employ unbiased, large-scale screening approaches, such as chemical proteomics and phenotypic screening with extensive biomarker analysis, to identify novel binding partners and affected pathways. A deeper understanding of how this compound influences intracellular calcium levels, beyond direct receptor antagonism, is also warranted. nih.govmdpi.com Exploring its effects on other neurotransmitter systems and intracellular signaling cascades will be crucial to fully comprehend its biological activity and to uncover its full therapeutic potential.

Development of Advanced Synthetic Routes for Specific Analogues and Probes

The complex structure of this compound presents a significant challenge for total synthesis. europa.eu However, the development of synthetic routes is crucial for producing sufficient quantities for toxicological and pharmacological studies and for creating analogues to explore structure-activity relationships. europa.eueuropa.eu Several research groups have made progress in synthesizing key fragments of the molecule, such as the bis-spiroketal "southern" fragment and the spiroimine "northern" fragment. europa.eu Methodologies like the sila-Stetter reaction and Diels-Alder cycloadditions have been employed to construct these intricate structural motifs. europa.eursc.org

A key area for future research is the development of more efficient and stereoselective total syntheses. rsc.orgresearchgate.net This would not only provide access to the natural product but also enable the creation of a library of analogues. These analogues could be designed to probe the importance of specific functional groups and stereocenters for bioactivity. For example, modifications to the spiroimine ring, the butenolide side chain, or the macrocyclic core could reveal which parts of the molecule are essential for receptor binding and which contribute to other effects. mdpi.comawi.de

Furthermore, the synthesis of tagged versions of this compound, such as fluorescently labeled or biotinylated derivatives, would create powerful molecular probes. These probes would be invaluable for visualizing the subcellular localization of the toxin, identifying its binding partners through pull-down assays, and studying receptor trafficking and dynamics in living cells.

Further Investigation of Ecological Roles and Trophic Transfer Mechanisms

This compound is produced by the dinoflagellate Alexandrium ostenfeldii and can accumulate in the marine food web, particularly in bivalve shellfish that feed on these microorganisms. europa.euunimore.it This poses a potential threat to marine animals and human consumers of contaminated seafood. europa.eu While the presence of spirolides is monitored in many regions, a detailed understanding of their ecological function and the dynamics of their transfer through different trophic levels is still developing. cityu.edu.hk

Future research should focus on several key areas. Firstly, the ecological role of this compound for the producing organism, A. ostenfeldii, needs to be clarified. It may function as a deterrent against grazing zooplankton or have other allelopathic functions that influence the dynamics of harmful algal blooms. awi.de Secondly, more comprehensive studies on the trophic transfer of this toxin are needed. This includes investigating the uptake, metabolism, and depuration kinetics in a wider range of marine organisms, from primary consumers like shellfish to higher-level predators. cityu.edu.hkscispace.com

Studies have shown that mollusks can enzymatically transform this compound into its isomer, Iso-13-desmethyl spirolide C, likely as a detoxification mechanism. mdpi.comnih.gov The toxicological significance of these metabolites needs to be assessed. Understanding the factors that influence the production of this compound by A. ostenfeldii, such as environmental conditions, and how these factors impact its accumulation in the food web, is crucial for predicting and mitigating the risks associated with this potent marine toxin. core.ac.uk

Application in Chemical Biology Research (e.g., tool compounds for receptor studies)

The high potency and specificity of this compound for certain subtypes of nicotinic acetylcholine receptors make it a valuable tool for chemical biology research. europa.euresearchgate.net As a potent antagonist, it can be used to probe the physiological and pathological roles of these receptors in the nervous system and at the neuromuscular junction.

Future applications in this area could involve using this compound to:

Dissect the function of specific nAChR subtypes: By comparing its effects with those of other subtype-selective ligands, researchers can gain a more detailed understanding of the roles of different nAChR subunits in neuronal signaling and disease.

Investigate the structural basis of ligand-receptor interactions: The unique structure of this compound can provide insights into the binding pocket of nAChRs. awi.de Co-crystallization studies or advanced molecular modeling based on its interaction with the receptor could reveal key binding determinants and inform the design of novel drugs targeting these receptors.

Study receptor-related diseases: Given its effects on cholinergic signaling and its neuroprotective properties in Alzheimer's disease models, this compound and its synthetic analogues could be used to explore the mechanisms of neurodegeneration and to identify new therapeutic strategies. nih.govnih.govresearchgate.netdiva-portal.org The development of photoaffinity-labeled probes based on the spirolide scaffold would be particularly useful for irreversibly labeling and identifying the specific receptor subtypes involved in its pharmacological effects.

The availability of synthetic analogues and molecular probes derived from this compound will greatly enhance its utility as a sophisticated tool for dissecting the complexities of the cholinergic system and related neurological disorders. rsc.org

Q & A

Basic: What biosynthetic pathways are involved in the production of 13-desmethyl spirolide C?

This compound is a polyketide-derived cyclic imine toxin synthesized by the dinoflagellate Alexandrium ostenfeldii. Stable isotope labeling studies demonstrate that most carbons in its macrocyclic core originate from acetate via polyketide synthases, while the cyclic imine moiety incorporates glycine as an intact unit . This biosynthesis is consistent with pathways observed in other dinoflagellate toxins, though acetate label scrambling complicates precise tracking.

Basic: What methodological approaches are used to detect this compound in shellfish matrices?

A validated solid-phase receptor-based assay using α-bungarotoxin (α-BTX)-coated microspheres and nicotinic acetylcholine receptors (nAChRs) enables sensitive detection. The assay achieves IC50 values of 344–451 ng/kg in mussel, clam, and scallop extracts, with 72.9–78.7% recovery rates. Matrix effects are minimized using acetone extraction and ethanol/buffer reconstitution, ensuring compatibility with shellfish samples .

Basic: How stable is this compound in environmental and laboratory conditions?

The toxin remains stable in buffer and shellfish extracts for up to 4 weeks at 4–8°C or -20°C. In homogenized mussel tissue stored at -20°C, recovery rates exceed 105% after 2 weeks. Stability is critical for accurate quantification in long-term environmental monitoring .

Basic: What neuroprotective mechanisms are attributed to this compound in Alzheimer’s disease models?

In vitro studies show the toxin reduces intracellular Aβ accumulation and hyperphosphorylated Tau levels by antagonizing α7-nAChR receptors, which modulate amyloid precursor protein processing. In triple-transgenic Alzheimer’s mice, treatment improves neuronal markers, suggesting potential therapeutic pathways .

Advanced: What are the key challenges in synthesizing the bis-spiroacetal core of this compound?

The sila-Stetter-acetalization cascade is used to construct the C10-C24 bis-spiroacetal core, achieving 18% overall yield from (R)-aspartic acid. Stereochemical control at C19 is problematic, with CSA or HCl treatment yielding mixtures (e.g., 2.5:1.5:1 isomer ratios). Hydrogen bonding between C19-OH and acetyloxy groups further complicates selectivity, necessitating HFIP solvent to mitigate interactions .

Advanced: How are phase I metabolites of this compound identified and characterized?

Liquid chromatography/high-resolution mass spectrometry (LC/HRMS) identifies nine metabolites generated by human liver microsomes. Key biotransformations include hydroxylation (e.g., 17-hydroxy), oxidation of methyl groups to hydroxymethyl/carboxylic acid, and demethylation. The major metabolite, 13,19-didesmethyl-19-carboxy spirolide C, dominates after 2 hours, with intrinsic clearance of 41 µL/min/mg .

Advanced: How does cross-reactivity impact receptor-based assays for cyclic imine toxins?

nAChR assays exhibit broader dynamic ranges for spirolides compared to gymnodimines, with IC50 values for this compound (~0.3 nM) being 100-fold lower than gymnodimine A. Cross-reactivity profiles differ between nAChR and Ls-AChBP2 receptors due to non-identical binding sites in αγ/αδ subunits, affecting assay sensitivity .

Advanced: How does this compound modulate cellular signaling pathways?

At 100 nM, the toxin inhibits α7-nAChR-mediated activation of MAPK and PKB in C2C12 cells without cytotoxicity. Pre-treatment reduces nicotine- or PHA-induced signaling by >50%, but insulin-driven pathways remain unaffected, indicating selective receptor antagonism .

Advanced: What environmental factors influence this compound variability in shellfish?

Toxin levels in mussels (e.g., 0.54–1.05 µg/kg in Todos Santos Bay) correlate weakly with A. ostenfeldii abundance due to variable toxin quotas per cell. Lifecycle transitions (e.g., pelagic-to-benthic cyst formation) and resuspension events complicate monitoring, as cysts retain toxicity and contaminate shellfish via sediment ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.